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1-Hexyl-3-methyl-1H-imidazol-3-

ium nitrate

Cat. No.: B8208648

Get Quote

Executive Summary
[C6mim][NO3] (CAS: 203389-26-8) represents a critical "crossover" ionic liquid (IL) where the

competition between the hydrophobic hexyl chain and the hydrophilic nitrate anion creates a

distinct amphiphilic profile. Unlike its hydrophobic counterparts (e.g., [C6mim][NTf2]), [C6mim]

[NO3] retains high water miscibility while offering enhanced solubilization for medium-polarity

organics compared to shorter-chain homologues like [C2mim][NO3]. This guide delineates its

solubility boundaries, providing the thermodynamic rationale and experimental protocols

required for its application in liquid-liquid extraction and pharmaceutical crystallization.

Molecular Architecture & Physicochemical Basis
To predict solubility behavior without exhaustive testing, one must understand the molecular

interactions at play.

The Cation ([C6mim]⁺): The 1-hexyl-3-methylimidazolium cation possesses a localized

positive charge on the imidazolium ring (polar head) and a flexible C6 alkyl tail (non-polar

domain). The C6 chain is significant enough to induce nanostructural segregation, where

non-polar tails aggregate to form "non-polar domains" within the bulk liquid.
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The Anion ([NO3]⁻): The nitrate anion is a "hard," small, hydrophilic species with high charge

density. It strongly favors hydrogen bonding and Coulombic interactions.

The Interaction Mechanism: Solubility is governed by the balance between the lattice energy of

the IL (ion-ion interaction) and the solvation energy (ion-solvent interaction).

In Water: The hydration enthalpy of [NO3]⁻ and the polar head of [C6mim]⁺ overcomes the

hydrophobic effect of the hexyl tail, resulting in miscibility.

In Alkanes: The high cohesive energy density of the ionic network prevents the intercalation

of non-polar alkane molecules, leading to immiscibility.

Solubility Profile: Water vs. Organic Solvents[1]
The following data summarizes the miscibility of [C6mim][NO3] at standard ambient

temperature and pressure (SATP: 298.15 K, 1 atm).

Quantitative Solubility Matrix
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Solvent Class Specific Solvent Solubility Status Mechanistic Insight

Aqueous
Water (

)
Miscible

Strong H-bonding

between

and

; disruption of ionic

lattice by hydration.

Alcohol Methanol Miscible

Favorable dipole-

dipole interactions;

negative excess molar

volume indicates

strong packing.

Ethanol Miscible

Miscible, though

viscosity increases

compared to methanol

mixtures.

1-Octanol Soluble

Amphiphilic nature of

cation allows

interaction with longer

alkyl chains.

Ketone Acetone Miscible
Dipole-ion interactions

stabilize the solution.

Aromatic Toluene Partial / Low

Cation-

interactions exist, but

the hard anion

disfavors the non-

polar aromatic

environment.

Alkane n-Hexane Immiscible

Dominance of IL

cohesive energy; no

mechanism to solvate

the nitrate anion.
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Chlorinated Dichloromethane Miscible

High polarity of DCM

overcomes ionic

lattice energy.

Phase Behavior & Thermodynamics
Water Systems: While miscible, [C6mim][NO3]/Water mixtures exhibit micro-heterogeneity.

At intermediate concentrations, water molecules tend to cluster around the anion and the

polar head of the cation, leaving the hexyl tails to aggregate. This "water pocket" formation is

critical for solubilizing amphiphilic drugs.

Alcohol Systems: Mixing with alkanols (methanol to decanol) is generally exothermic

(negative enthalpy of mixing,

) and results in volume contraction (negative excess volume,

). This indicates efficient packing and strong energetic compatibility.

Alkane Systems (UCST Behavior): Mixtures with longer chain alkanes or aromatics often

exhibit an Upper Critical Solution Temperature (UCST).[1] Below a specific temperature, the

system splits into two phases; above it, they become miscible. For [C6mim][NO3], the UCST

with non-polar solvents is typically well above room temperature, rendering them effectively

immiscible for standard processing.

Visualizing the Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the molecular

interactions of [C6mim][NO3].
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Figure 1: Mechanistic decision tree for predicting [C6mim][NO3] solubility based on solvent

polarity and hydrogen bonding capability.

Experimental Protocols
Protocol A: Cloud Point Method (Determination of UCST)
Purpose: To determine the precise temperature at which [C6mim][NO3] becomes miscible with

partially soluble solvents (e.g., long-chain alcohols or aromatics).

Materials:

[C6mim][NO3] (dried, water content < 500 ppm).
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Target Solvent (HPLC grade).

Jacketed glass vessel with magnetic stirring.

Calibrated thermometer or thermocouple (±0.1 K).

Laser light source (optional, for turbidity detection).

Workflow:

Preparation: Prepare binary mixtures of IL and solvent at various mole fractions (e.g., 0.1 to

0.9) in sealed glass vials.

Heating: Place the vial in the jacketed vessel. Heat the mixture while stirring until the solution

becomes a single, clear homogeneous phase (above the UCST).

Cooling: Slowly cool the system (rate: 0.5 K/min).

Detection: Monitor the solution visually or using a laser. Record the temperature (

) at the first sign of turbidity (onset of phase separation).

Validation: Repeat the heating/cooling cycle 3 times. The variance should be < 0.5 K.

Plotting: Plot

vs. Mole Fraction (

) to generate the phase diagram. The maximum temperature on this curve is the UCST.[1]

Protocol B: Gravimetric Solubility Determination
Purpose: To quantify the exact solubility limit of the IL in a solvent (or vice versa) at a fixed

temperature.

Workflow:

Saturation: Add excess [C6mim][NO3] to 10 mL of the target solvent in a distinct layer.
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Equilibration: Stir vigorously at the set temperature (e.g., 298.15 K) for 24–48 hours. Note:

ILs are viscous; equilibrium takes time.

Settling: Stop stirring and allow phases to separate for at least 4 hours. Centrifugation (3000

rpm, 10 min) is recommended to break emulsions.

Sampling: Carefully withdraw a sample from the solvent-rich phase using a syringe filter

(0.22 µm) to remove micro-droplets of the IL phase.

Quantification:

Method 1 (UV-Vis): If the imidazolium ring has a distinct absorbance (approx. 211 nm),

dilute and measure against a calibration curve.

Method 2 (Gravimetric): Evaporate the volatile solvent from the sample in a pre-weighed

vial (vacuum oven, 60°C, 24h) and weigh the residual IL.

Applications in Drug Development
Active Pharmaceutical Ingredient (API) Solubilization
[C6mim][NO3] serves as a powerful hydrotrope. For poorly water-soluble drugs (BCS Class II),

the amphiphilic nature of the C6 cation allows the IL to encapsulate hydrophobic drug

molecules within the "non-polar domains" of the liquid structure, while the nitrate anion ensures

the complex remains dispersed in an aqueous environment.

Partitioning & Extraction
The immiscibility of [C6mim][NO3] with alkanes (e.g., hexane) creates a biphasic system useful

for purification.

Scenario: An API synthesis reaction is performed in the IL phase.

Purification: Wash the IL phase with hexane. Non-polar byproducts partition into the hexane

(upper layer), while the polar API and the IL (lower layer) remain.

Recovery: The API can then be extracted from the IL using a polar aprotic solvent (like ethyl

acetate) or by anti-solvent precipitation (adding excess water if the API is hydrophobic).
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To cite this document: BenchChem. [Technical Guide: Solubility Profile & Phase Behavior of
[C6mim][NO3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8208648/docs#technical-guide-solubility-profile-
phase-behavior-of-c6mim-no3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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